1-m-Tolyl-1H-pyrazole

Vue d'ensemble

Description

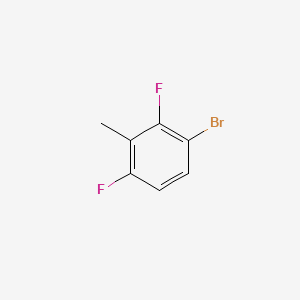

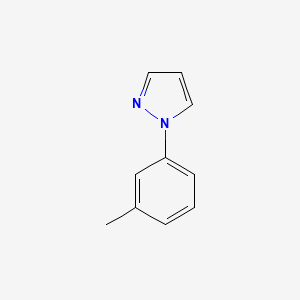

1-m-Tolyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The 1-m-tolyl group refers to a methyl group attached to the benzene ring at the first position, which is then connected to the pyrazole ring.

Synthesis Analysis

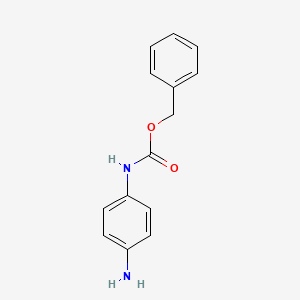

The synthesis of pyrazole derivatives, such as 1-m-Tolyl-1H-pyrazole, can be achieved through various methods. One efficient approach involves the reaction of β-keto nitriles with hydrazines in the presence of a catalytic amount of p-toluene sulphonic acid using polyethylene glycol-400 as a reaction medium, which affords the corresponding 3-amino 1H pyrazoles in excellent yields . Another method includes a regiospecific synthesis that starts from commercially available materials like 4-methylaniline and malononitrile, proceeding through an iminophosphorane-mediated annulation followed by nucleophilic addition with amines to yield complex pyrazolo[4,3-d]pyrimidin-7(6H)-ones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques and, in some cases, confirmed by X-ray diffraction crystallography. For instance, the compound 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, which shares a similar pyrazole core with 1-m-Tolyl-1H-pyrazole, crystallizes in the monoclinic crystal class and its structure has been determined using X-ray diffraction .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, which are structurally related to 1-m-Tolyl-1H-pyrazole, can be synthesized from 2-alkyn-1-ones and then selectively transformed into 1-acyl-4-iodo-1H-pyrazoles through a room temperature ICl-induced dehydration/iodination process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-m-Tolyl-1H-pyrazole derivatives can be inferred from related compounds. For example, the crystal and molecular structure analysis of a tolylthiopyrazol derivative provides insights into its crystalline properties, such as cell parameters and space group, which can affect its physical properties like solubility and melting point . The reactivity of the pyrazole ring in various chemical reactions, such as iodination or sulfenylation, also highlights the chemical versatility of these compounds .

Applications De Recherche Scientifique

Pyrazole Derivatives in Various Scientific Fields

-

Medicine and Agriculture

- Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

- They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

-

Organic Synthesis

- Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group .

- Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

-

Temperature-Controlled Divergent Synthesis

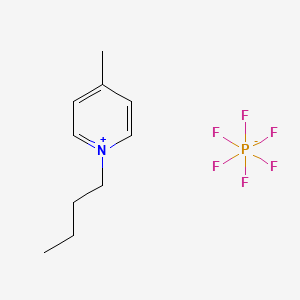

- A general and practical temperature-controlled approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization in the absence of transition-metal catalysts and oxidants was developed .

- The desired products were obtained in moderate to excellent yields from common starting materials in both ionic liquids and ethanol by simply tuning the reaction temperature .

-

Inhibitors of Protein Glycation

-

Antileishmanial and Antimalarial Activities

- Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .

- Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .

- The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Fungicides

- The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years .

- A number of excellent commercial fungicides with this group were successfully developed, such as: isopyrazam (Syngenta, 2010), sedaxane (Syngenta, 2011), bixafen (Bayer, 2011), fluxapyroxad (BASF, 2012) and benzovindiflupyr (Syngenta, 2012) .

-

Inhibitors of Protein Glycation

-

Antileishmanial and Antimalarial Activities

- Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .

- Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .

- The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Fungicides

- The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years .

- A number of excellent commercial fungicides with this group were successfully developed, such as: isopyrazam (Syngenta, 2010), sedaxane (Syngenta, 2011), bixafen (Bayer, 2011), fluxapyroxad (BASF, 2012) and benzovindiflupyr (Syngenta, 2012) .

Safety And Hazards

Propriétés

IUPAC Name |

1-(3-methylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-4-2-5-10(8-9)12-7-3-6-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIIQXAIUSWPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470359 | |

| Record name | 1-m-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-m-Tolyl-1H-pyrazole | |

CAS RN |

850380-23-3 | |

| Record name | 1-m-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)